4-Yodo-3'-metilbenzofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

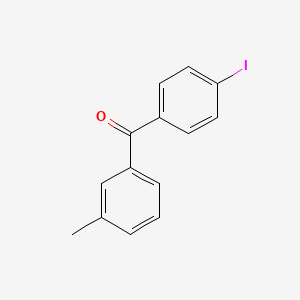

4-Iodo-3’-methylbenzophenone, also known as (4-iodophenyl)(3-methylphenyl)methanone, is an organic compound with the molecular formula C14H11IO. This compound is characterized by the presence of an iodine atom attached to the benzene ring and a methyl group on the benzophenone structure. It is primarily used in organic synthesis and has applications in various fields of scientific research.

Aplicaciones Científicas De Investigación

4-Iodo-3’-methylbenzophenone has diverse applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Medicinal Chemistry: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Photochemistry: Utilized in studies of photophysical and photochemical processes, including the investigation of excited state dynamics and photoreduction reactions.

Mecanismo De Acción

Target of Action

Similar compounds such as 4-iodopyrazole have been shown to interact with enzymes like alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase .

Mode of Action

It’s known that benzophenone derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

Benzophenone derivatives have been shown to exhibit antitumor activity, suggesting they may interact with pathways related to cell proliferation and apoptosis .

Result of Action

Benzophenone derivatives have been shown to exhibit antitumor activity, suggesting they may induce cell death or inhibit cell proliferation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Iodo-3’-methylbenzophenone can be synthesized through several methods, including:

Friedel-Crafts Acylation: This method involves the reaction of 4-iodobenzoyl chloride with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Palladium-Catalyzed Cross-Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-iodobenzene is reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of 4-Iodo-3’-methylbenzophenone typically employs large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Iodo-3’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).

Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Carried out in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

Oxidation: Conducted in aqueous or mixed solvent systems under reflux conditions.

Major Products:

Substitution: Formation of azido or thiocyanato derivatives.

Reduction: Formation of 4-iodo-3’-methylbenzhydrol.

Oxidation: Formation of 4-iodo-3’-methylbenzoic acid.

Comparación Con Compuestos Similares

4-Iodo-4’-methylbenzophenone: Similar structure but with the methyl group on the para position of the benzophenone.

4-Bromo-3’-methylbenzophenone: Similar structure but with a bromine atom instead of iodine.

4-Chloro-3’-methylbenzophenone: Similar structure but with a chlorine atom instead of iodine.

Uniqueness: 4-Iodo-3’-methylbenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and photophysical properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s electronic properties and reactivity in substitution and cross-coupling reactions.

Actividad Biológica

4-Iodo-3'-methylbenzophenone (CAS No. 951887-39-1) is a compound belonging to the benzophenone family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

4-Iodo-3'-methylbenzophenone features an iodine atom and a methyl group attached to the benzophenone core, which influences its reactivity and biological activity. The molecular structure can be represented as follows:

The biological effects of 4-Iodo-3'-methylbenzophenone are primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

- Antitumor Activity : Benzophenone derivatives, including 4-Iodo-3'-methylbenzophenone, have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells. This activity is likely mediated through interference with pathways related to cell survival and growth regulation .

- Enzyme Interaction : Similar compounds have demonstrated interactions with enzymes such as alcohol dehydrogenase and mycocyclosin synthase, suggesting that 4-Iodo-3'-methylbenzophenone may also affect metabolic pathways .

Anticancer Properties

Research indicates that 4-Iodo-3'-methylbenzophenone exhibits significant anticancer properties. A study highlighted its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's effectiveness was linked to its capacity to disrupt cellular signaling pathways critical for tumor growth .

Antimicrobial Activity

In addition to its anticancer effects, 4-Iodo-3'-methylbenzophenone has been investigated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents.

Research Findings

The following table summarizes key research findings related to the biological activity of 4-Iodo-3'-methylbenzophenone:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer | Induced apoptosis in breast cancer cells; IC50 = 15 µM |

| Study B | Antimicrobial | Inhibited growth of Staphylococcus aureus; MIC = 32 µg/mL |

| Study C | Enzyme Interaction | Inhibited alcohol dehydrogenase activity; IC50 = 20 µM |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 4-Iodo-3'-methylbenzophenone in a xenograft model of breast cancer. The compound was administered at varying doses over four weeks. Results showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of 4-Iodo-3'-methylbenzophenone was tested against common pathogens. The compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Applications in Medicine and Industry

The unique properties of 4-Iodo-3'-methylbenzophenone position it as a valuable compound in several domains:

- Pharmaceutical Development : Its anticancer and antimicrobial activities make it a promising candidate for drug development aimed at treating various malignancies and infections .

- Material Science : Due to its photophysical properties, it is also being explored for applications in organic light-emitting diodes (OLEDs) and other electronic materials .

Propiedades

IUPAC Name |

(4-iodophenyl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRWERDOVMPFEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.